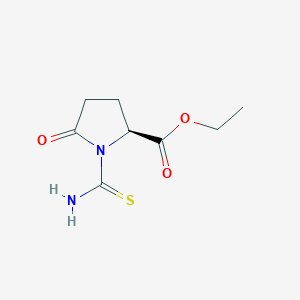
Proteinase, Bacillus subtilis, sutilain
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sutilains refers to proteolytic enzymes extracted from Bacillus subtilis . These enzymes are used in cosmetic formulations and act as keratolytic agents . They are also used medicinally as wound cleansing agents . Sutilains is a proteolytic enzyme that dissolves necrotic tissue .
Synthesis Analysis
The production of heterologous proteins by Bacillus subtilis involves the Sec pathway . Overexpression of certain genes, such as prsA, can enhance the production of proteins . The deficiency of PrsA lipoprotein and chaperones of DnaK series are the main rate-limiting factors for heterologous proteins secretion .Chemical Reactions Analysis
Sutilain is a proteolytic enzyme that dissolves necrotic tissue . It is involved in the degradation of proteins and peptides . The proteases of B. subtilis perform a variety of specific functions that can be divided into three broad categories: quality control, regulation, and feeding .Physical And Chemical Properties Analysis
Sutilain is a light-colored, free-flowing powder . It is a protein containing numerous amino acids . The molecular weight is approximately 28,000 .Mechanism of Action
Safety and Hazards
Future Directions
There is a growing emphasis on enhancing the expression and production of proteases through microbial systems . The recombinant production of proteases has become a significant focus, offering a solution to these challenges . By exploring the progress in both expression systems and engineering techniques, this review provides a detailed understanding of the current landscape of recombinant protease research and its prospects for future advancements .
properties
CAS RN |
12211-28-8 |
|---|---|
Product Name |
Proteinase, Bacillus subtilis, sutilain |
Molecular Formula |
C12H17O4PS2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



